molecular formula C9H8N2O3S B12868335 N-(1,3-oxazol-2-yl)benzenesulfonamide CAS No. 875834-73-4

N-(1,3-oxazol-2-yl)benzenesulfonamide

Cat. No.: B12868335
CAS No.: 875834-73-4
M. Wt: 224.24 g/mol
InChI Key: BRYXRHVIYJOZTE-UHFFFAOYSA-N
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Description

N-(1,3-oxazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, attached to a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-oxazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with an appropriate oxazole derivative. One common method includes the cyclization of 2-aminobenzenesulfonamide with a carboxylic acid derivative under acidic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-oxazol-2-yl)benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. The compound binds to the active site of the enzyme, preventing the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(7-bromobenzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide
  • N-(benzo[d]oxazol-2-yl)benzenesulfonamide

Uniqueness

N-(1,3-oxazol-2-yl)benzenesulfonamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of antibacterial activity and selectivity towards specific bacterial strains .

Properties

CAS No.

875834-73-4

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

N-(1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11)

InChI Key

BRYXRHVIYJOZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CO2

Origin of Product

United States

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